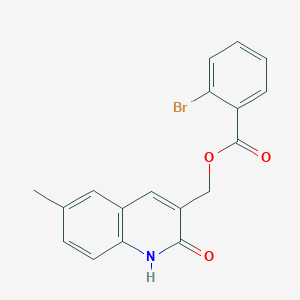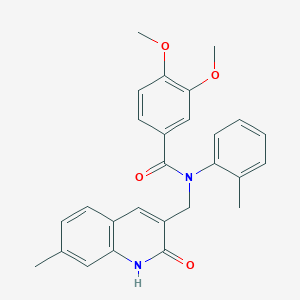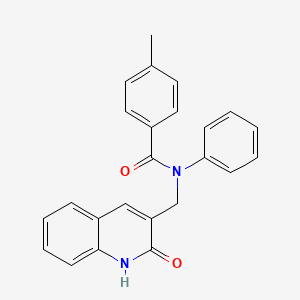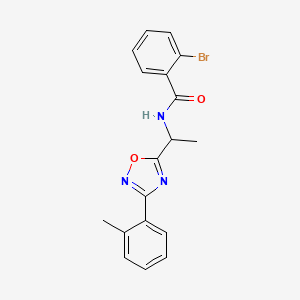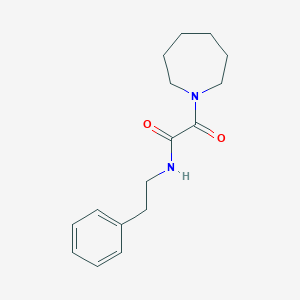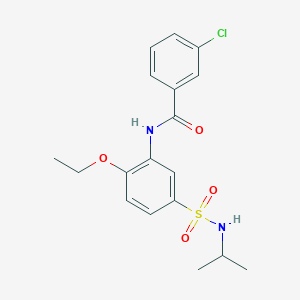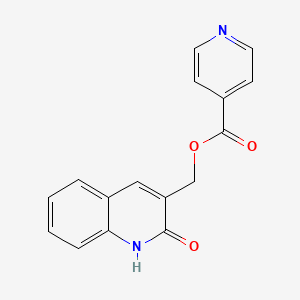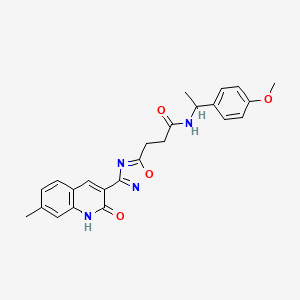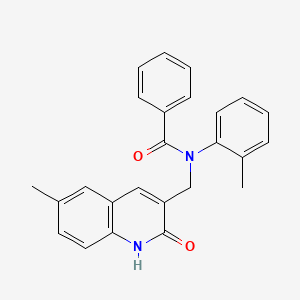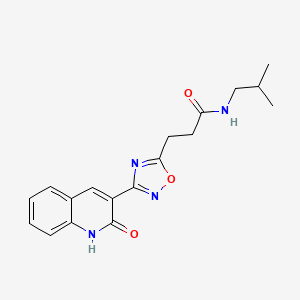
3-(3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl)-N-isobutylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl)-N-isobutylpropanamide, commonly known as HPO-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. HPO-1 is a heterocyclic molecule that contains an oxadiazole ring and a quinoline moiety, which are known to exhibit various biological activities.
作用机制
The mechanism of action of HPO-1 involves the inhibition of tubulin polymerization, which is crucial for cell division. HPO-1 binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the mitotic spindle. This leads to cell cycle arrest and ultimately, cell death. HPO-1 has also been found to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation.
Biochemical and Physiological Effects:
HPO-1 has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth in vivo. HPO-1 has also been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, HPO-1 has been found to reduce inflammation in various animal models of inflammation, such as carrageenan-induced paw edema and dextran sulfate sodium (DSS)-induced colitis.
实验室实验的优点和局限性
One of the advantages of HPO-1 is its broad spectrum of biological activities, which makes it a promising lead compound for drug discovery and development. HPO-1 has also been found to exhibit low toxicity in vitro and in vivo, making it a relatively safe compound for further research. However, one of the limitations of HPO-1 is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the synthesis of HPO-1 is a multi-step process, which can be time-consuming and costly.
未来方向
There are several future directions for research on HPO-1. One area of interest is the development of HPO-1 derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential of HPO-1 as a treatment for fungal infections, especially those caused by Candida. Additionally, further research is needed to elucidate the mechanism of action of HPO-1 in inhibiting the production of pro-inflammatory cytokines. Finally, the potential of HPO-1 as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease, should be explored.
合成方法
HPO-1 can be synthesized through a multi-step process involving the reaction of 2-hydroxy-3-(2-nitrophenyl) quinoline with isobutylamine, followed by the reduction of the nitro group to an amine using palladium on carbon and hydrogen gas. The resulting amine is then reacted with chloroacetic acid to form the carboxylic acid, which is subsequently converted to the oxadiazole ring using thionyl chloride and sodium azide. Finally, the N-isobutyl group is added using isobutyl chloroformate and triethylamine.
科学研究应用
HPO-1 has shown potential in various scientific research applications, especially in drug discovery and development. It has been found to exhibit promising anti-cancer activity by targeting the tubulin polymerization pathway, which is crucial for cell division. HPO-1 has also shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, HPO-1 has been found to exhibit antifungal activity against various strains of Candida, which is a common cause of fungal infections in humans.
属性
IUPAC Name |
N-(2-methylpropyl)-3-[3-(2-oxo-1H-quinolin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-11(2)10-19-15(23)7-8-16-21-17(22-25-16)13-9-12-5-3-4-6-14(12)20-18(13)24/h3-6,9,11H,7-8,10H2,1-2H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVPMIDQPWBQIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CCC1=NC(=NO1)C2=CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-bromo-5-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7686216.png)

